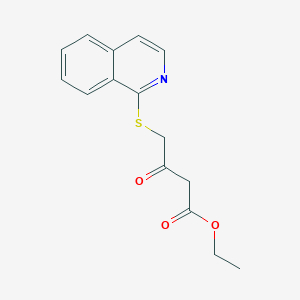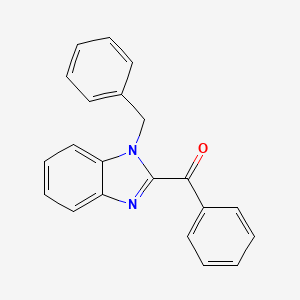
4,5-Bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dithieno[3,2-b:2’,3’-d]thiophene-2,5-dione dithienothiophenes . It features a unique fused-ring system composed of two thiophene rings and a dioxolone ring. The compound exhibits interesting electronic and optical properties, making it relevant in various scientific and industrial applications .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 4,5-Bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one. One common approach involves cyclization of the corresponding dithienothiophene precursor with an oxidizing agent. The reaction typically proceeds under mild conditions, yielding the desired compound.
Reaction Conditions:: The cyclization reaction can be carried out using a variety of oxidants, such as iodine, bromine, or ferric chloride. Solvents like dichloromethane or acetonitrile are commonly employed. The reaction temperature and duration depend on the specific conditions chosen.
Industrial Production:: While laboratory-scale synthesis is well-established, industrial-scale production methods may involve continuous flow processes or optimized batch reactions. The compound’s purity and yield are critical factors in large-scale production.
Chemical Reactions Analysis
4,5-Bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one undergoes various chemical reactions:
Oxidation: The dioxolone ring can be selectively oxidized to form a quinone derivative.
Reduction: Reduction of the quinone moiety leads to the corresponding hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene positions.
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and Lewis acids (for cyclization) are commonly used.
Scientific Research Applications
Chemistry::
Organic Electronics: Due to its π-conjugated structure, 4,5-Bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one finds applications in organic field-effect transistors (OFETs), organic solar cells, and light-emitting diodes (OLEDs).
Materials Science: Its semiconducting properties make it useful in designing novel materials for optoelectronic devices.
Drug Delivery: Researchers explore its potential as a drug carrier due to its biocompatibility and controlled release properties.
Antioxidant Activity: The compound’s antioxidant properties are of interest in health-related research.
Polymer Blends: Incorporating this compound into polymer blends enhances their electrical conductivity and mechanical properties.
Mechanism of Action
The exact mechanism by which 4,5-Bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one exerts its effects depends on the specific application. For instance, in organic electronics, its π-conjugated system facilitates charge transport, while in drug delivery, its controlled release behavior plays a crucial role.
Comparison with Similar Compounds
4,5-Bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one stands out due to its unique combination of fused rings. Similar compounds include other dithienothiophenes, such as 2,5-dimethylthieno[3,2-b]thiophene-3,4-dione and 2,5-dimethylthieno[3,2-b]thiophene-3,4-dicarbonitrile.
Properties
CAS No. |
514814-17-6 |
|---|---|
Molecular Formula |
C15H14O3S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4,5-bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one |
InChI |
InChI=1S/C15H14O3S2/c1-7-5-11(9(3)19-7)13-14(18-15(16)17-13)12-6-8(2)20-10(12)4/h5-6H,1-4H3 |
InChI Key |
STKIJTRICOJQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C(OC(=O)O2)C3=C(SC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,6-trimethyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489277.png)
![1-(2-chlorophenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11489293.png)
![ethyl N-{[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-yl]carbonyl}valinate](/img/structure/B11489300.png)
![ethyl (4-{[(2-ethoxyphenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11489308.png)
![3-(Pyrazin-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11489323.png)
![[5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B11489327.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}benzamide](/img/structure/B11489333.png)
![Methyl 2-[(5-phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate](/img/structure/B11489339.png)

![3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide](/img/structure/B11489356.png)


![4,4-dimethyl-15-methylsulfanyl-8,13-dimorpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11489372.png)
![8-Tert-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B11489374.png)
